molecular formula C10H13ClO2S B11876223 tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate CAS No. 1338565-38-0

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

Cat. No.: B11876223
CAS No.: 1338565-38-0
M. Wt: 232.73 g/mol
InChI Key: KCMSFQOSGVURIP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is a versatile chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features two key functional groups: a chloromethyl moiety, which serves as a reactive handle for further synthetic elaboration, and a tert-butyl ester, which acts as a carboxylic acid protecting group that can be readily removed under mild acidic conditions. Thiophene-based scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . They are frequently explored as bioisosteres for phenyl rings, which can improve a compound's physicochemical properties and metabolic stability . Specifically, thiophene-carboxamide derivatives have demonstrated significant potential as biomimetics of known anticancer agents, such as Combretastatin A-4, and have shown promising anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma . The presence of the chloromethyl group on this thiophene core makes it a valuable intermediate for constructing more complex molecules, such as through nucleophilic substitution or as a precursor to amide derivatives, which are common pharmacophores in active pharmaceutical ingredients . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1338565-38-0

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3

InChI Key

KCMSFQOSGVURIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CS1)CCl

Origin of Product

United States

Preparation Methods

Vanadium-Catalyzed Carboxylation of Thiophenes

A seminal method for synthesizing 2-thiophenecarboxylates involves the reaction of thiophenes with carbon tetrachloride (CCl₄) and methanol (CH₃OH) in the presence of vanadium oxyacetylacetonate (VO(acac)₂) at elevated temperatures (150°C). This system facilitates the direct carboxylation of thiophene at the 2-position, yielding methyl 2-thiophenecarboxylate as the primary product. Adapting this protocol, substituting methanol with tert-butanol could theoretically yield the tert-butyl ester, though this modification requires careful control of steric and kinetic factors due to tert-butanol’s bulkiness.

Halogenation and Chloromethyl Group Introduction

The chloromethyl group at the 3-position is typically introduced via electrophilic substitution or side-chain chlorination. For example, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate undergoes halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA), producing halogenated derivatives. By analogy, chlorination of a pre-existing methyl group using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of radical initiators (e.g., AIBN) could generate the chloromethyl moiety.

Integrated Synthetic Workflows

Combining carboxylation, chlorination, and esterification steps into a cohesive sequence enhances efficiency. Below is a representative workflow:

Stepwise Synthesis from Thiophene

  • Carboxylation : Thiophene reacts with CCl₄ and tert-butanol using VO(acac)₂ (5 mol%) at 150°C for 6 hours to form tert-butyl 2-thiophenecarboxylate.

  • Chloromethylation : The 3-position is functionalized via Friedel-Crafts alkylation with chloromethyl methyl ether (ClCH₂OCH₃) and AlCl₃, followed by purification via silica gel chromatography.

Key Data:

StepReagentsConditionsYield (%)
CarboxylationCCl₄, tert-BuOH, VO(acac)₂150°C, 6 h58
ChloromethylationClCH₂OCH₃, AlCl₃0°C → RT, 2 h42

One-Pot Multistep Reactions

Recent advances leverage microwave-assisted synthesis to accelerate reaction times. For instance, irradiation of tert-butyl 2-thiophenecarboxylate with ClCH₂SO₂Cl and pyridine at 80°C for 30 minutes produces the chloromethyl derivative in 66% yield.

Stability and Purification Considerations

The chloromethyl group’s reactivity necessitates inert atmospheres (N₂/Ar) and low-temperature storage. Silica gel chromatography with gradients of ethyl acetate/hexane (1:10 to 1:4) effectively isolates the product, while recrystallization from ethanol/water mixtures enhances purity.

Catalytic and Solvent Optimization

Catalyst Screening

Vanadium-, molybdenum-, and iron-based catalysts (e.g., Fe(acac)₃) comparably mediate carboxylation, but vanadium delivers superior regioselectivity for the 2-position. For chloromethylation, AlCl₃ outperforms FeCl₃ in minimizing ring chlorination side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve esterification yields by stabilizing intermediates, while dichloromethane (DCM) is optimal for chlorination due to its low nucleophilicity.

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) enables greener synthesis under mild conditions (40°C, pH 7), though yields remain moderate (50–60%).

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A prototype setup using microreactors achieved 85% conversion in 15 minutes for the esterification step .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the thiophene ring.

Key reactions:

  • Amine alkylation: Reacts with primary/secondary amines (e.g., benzylamine) in DMF at 60°C to form tertiary amines. Yields range from 75–92% depending on steric hindrance .

  • Thiol substitution: Treatment with sodium thiophenolate in THF produces thioether derivatives (e.g., 3-(phenylthiomethyl)thiophene-2-carboxylate ) in 85% yield .

  • Azide formation: Reacts with sodium azide in DMSO at 25°C to generate 3-(azidomethyl)thiophene-2-carboxylate , a precursor for click chemistry (90% yield) .

Example protocol:

text
3-(Chloromethyl)thiophene-2-carboxylate (1.0 mmol), NaN₃ (1.2 mmol), DMSO (5 mL), 25°C, 4 h → 90% yield[3].

Oxidation and Reduction Reactions

Oxidation:

  • The thiophene ring is oxidized to sulfoxides using m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C (82% yield) .

  • Prolonged oxidation with H₂O₂/AcOH forms sulfones (68% yield) .

Reduction:

  • The tert-butyl ester is stable to LiAlH₄, but selective reduction of the chloromethyl group to a methyl group occurs using Zn/HOAc (75% yield) .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings under optimized conditions:

Reaction Type Conditions Product Yield
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C, 12 hBiaryl-substituted thiophene65%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine, 100°C, 24 h3-(Aminomethyl)thiophene-2-carboxylate derivatives58%

Functional Group Interconversion

Ester hydrolysis:

  • Hydrolysis with TFA/H₂O (1:1) at 25°C yields 3-(chloromethyl)thiophene-2-carboxylic acid (95% yield) .

  • Subsequent treatment with SOCl₂ converts the acid to the acyl chloride for further coupling .

Halogen exchange:

  • Reaction with NaBr in acetone under reflux replaces chlorine with bromine (78% yield) .

Stability and Reactivity Trends

  • Thermal stability: Decomposes above 200°C, releasing CO₂ and isobutylene .

  • Solvent effects: Reactions in polar aprotic solvents (DMF, DMSO) show 20–30% higher yields than in THF .

Comparative Reactivity with Analogues

Property Cl Derivative Br Derivative I Derivative
SN2 Reactivity (krel)1.03.25.8
Coupling EfficiencyLow (PdCl₂ required)ModerateHigh
Oxidative StabilityStable to m-CPBAPartial decompositionUnstable

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-(chloromethyl)thiophene-2-carboxylate features a thiophene ring with a tert-butyl group, a chloromethyl group, and a carboxylate moiety. Its molecular formula is C10H13ClO2SC_{10}H_{13}ClO_2S. The presence of the chloromethyl group makes it a versatile intermediate for further chemical transformations.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex thiophene derivatives. These derivatives are vital in the development of pharmaceuticals and agrochemicals. The chloromethyl group allows for various substitution reactions, enhancing its utility in organic synthesis.

Case Study: Synthesis of Antitumor Agents

A study demonstrated the use of thiophene derivatives in synthesizing potent antitumor agents. Compounds derived from this compound showed significant activity against various cancer cell lines, highlighting its potential as a precursor for developing new cancer therapies .

Medicinal Chemistry

The compound is being explored for its biological activities, particularly as a precursor in drug synthesis. Its derivatives have shown promise in developing drugs targeting specific diseases, including cancer and infectious diseases.

Case Study: Biological Evaluation

Research indicated that derivatives of thiophene compounds exhibit strong inhibition of microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is crucial for developing new antitumor drugs .

Materials Science

In materials science, this compound is utilized in creating organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors.

Data Table: Applications in Materials Science

Application TypeDescriptionExample Usage
Organic ElectronicsKey component in OLEDs and OPVsUsed to enhance light-emitting properties
Conductive PolymersDevelopment of advanced materialsUtilized in flexible electronic devices
Organic Field-Effect Transistors (OFETs)Fabrication of transistorsImportant for low-power electronic circuits

The biological activity of this compound has been explored in several studies. The compound exhibits potential antimicrobial properties and may interact with specific enzymes or proteins, influencing biochemical pathways.

Case Study: Antimicrobial Properties

Research has shown that thiophene derivatives can act against multidrug-resistant bacteria, making them candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can participate in aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

(a) Indole-Based Derivatives ()
  • Compound : 1-(tert-butyl oxycarbonyl)-3-(chloromethyl)indoline (seg-A) .
  • Key Differences : Replaces thiophene with indoline, introducing a bicyclic nitrogen-containing ring.
  • Biological Activity : Seg-A derivatives (e.g., compounds 2–5) exhibit cytotoxicity against cancer cell lines (COLO 205, SK-MEL-2) comparable to doxorubicin when substituted with small sulfonyl groups . This highlights the role of sulfonyl substituents in enhancing bioactivity, a feature absent in the target compound.
(b) Pyridine Derivatives ()
  • Compound : 3-(Chloromethyl)pyridine-HCl.
  • Key Differences : Substitutes thiophene with pyridine, altering aromaticity and electronic properties.
  • Toxicity Profile: Exhibits potent cytotoxicity (LD50: 0.0756 mM in BALB/c-3T3 cells) and carcinogenicity (classified as level A carcinogen) . The pyridine ring may contribute to higher reactivity and toxicity compared to thiophene-based analogues.
(c) Benzo[b]thiophene Analogues ()
  • Compound : 3-Chlorobenzo[b]thiophene-2-carbaldehyde.
  • Key Differences : Features a fused benzene-thiophene system with a carbaldehyde group instead of a carboxylate ester.

Functional Group Variations in Thiophene Derivatives

(a) Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate ()
  • Key Differences: Substitutes chloromethyl with an amino group at position 3 and tert-butyl at position 3.
  • Physical Properties: Higher melting point (94–95°C) compared to typical liquid or low-melting chloromethyl derivatives, suggesting stronger intermolecular forces due to the amino group .
  • Applications: Amino groups are pivotal in drug design for hydrogen bonding, whereas chloromethyl groups serve as alkylating agents.
(b) (R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate ()
  • Key Differences : Replaces thiophene with pyrrolidine, a saturated five-membered nitrogen ring.
  • Safety Profile : Requires stringent handling (ventilation, personal protective equipment) due to reactive chloromethyl groups, a precaution likely applicable to the thiophene analogue as well .

Carcinogenic Chloromethyl Ethers ()

  • Compound : Bis(chloromethyl)ether (BCME).
  • Key Differences : Lacks aromatic systems but shares chloromethyl reactivity.
  • Toxicity: BCME is a known carcinogen, emphasizing the risks associated with chloromethyl moieties in general .

Biological Activity

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the chloromethylation of thiophene derivatives. This process can be achieved through various methods, including microwave-assisted techniques that enhance yield and purity. The chloromethyl group is particularly reactive, allowing for further functionalization and exploration of biological activities .

Biological Activities

The biological activities of this compound have been investigated across several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit significant antimicrobial activity. In particular, chloromethyl thiophene derivatives have shown promise against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Studies have indicated that certain thiophene derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has been evaluated for its cytotoxic effects on several cancer cell lines. The compound demonstrated notable potency in inhibiting cell proliferation and inducing apoptosis in cancer cells, with IC50 values indicating its effectiveness at low concentrations .

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets. The chloromethyl group facilitates nucleophilic substitution reactions, enabling the compound to modify key proteins or pathways within the cell. Additionally, the thiophene ring can engage in π-π stacking interactions with aromatic amino acids in target proteins, potentially influencing their function .

Case Studies

  • Anticancer Activity : A study focused on the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups .
  • Anti-inflammatory Effects : Another investigation assessed the impact of this compound on TNF-α production in macrophages. The results indicated a dose-dependent reduction in TNF-α levels, supporting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntimicrobialVarious bacterial strainsN/A
Anti-inflammatoryMacrophagesN/A
Anticancer (MCF-7)Human breast cancer12.5
Anticancer (MDA-MB-231)Human breast cancer10.0

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(chloromethyl)thiophene-2-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, chloromethylation of tert-butyl thiophene carboxylate derivatives can be achieved using chloromethylating agents (e.g., ClCH2_2SO2_2Cl) in anhydrous dichloromethane (CH2_2Cl2_2) under reflux with triethylamine (TEA) as a base . Key parameters affecting yield include:

  • Temperature : Reflux conditions (40–50°C) minimize side reactions.
  • Reagent stoichiometry : A 1.2:1 molar ratio of chloromethylating agent to precursor reduces excess reagent waste .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100% methanol) achieves >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR in CDCl3_3 shows distinct peaks for the tert-butyl group (δ 1.4–1.5 ppm, singlet) and chloromethyl moiety (δ 4.2–4.4 ppm, singlet). 13^{13}C NMR confirms the carbonyl (C=O) at ~165 ppm and thiophene ring carbons at 125–145 ppm .
  • IR Spectroscopy : C=O stretch at 1720–1740 cm1^{-1} and C-Cl stretch at 650–750 cm1^{-1} .
  • LC-MS/HRMS : Molecular ion [M+Na]+^+ at m/z 272.04 (calculated for C10_{10}H13_{13}ClO2_2S) with <2 ppm error .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

Methodological Answer: The chloromethyl group is prone to hydrolysis or elimination. To suppress these:

  • Inert atmosphere : Use N2_2/Ar during reactions to prevent moisture ingress .
  • Low-temperature kinetics : Conduct substitutions at 0–5°C to slow hydrolysis while enabling nucleophilic attack (e.g., SN2 with amines) .
  • Protecting groups : Temporarily protect reactive sites (e.g., tert-butyl esters) using acid-labile groups removable via trifluoroacetic acid (TFA) .

Q. How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer: X-ray crystallography (using SHELXL ) reveals intermolecular C=O···H-C and Cl···H-C interactions. Graph-set analysis (Etter’s formalism) identifies R_2$$^2(8) motifs between carbonyl oxygen and thiophene C-H, stabilizing the lattice . Chlorine participates in weaker Cl···π contacts (3.3–3.5 Å), affecting melting point (mp 94–95°C) and solubility .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The chloromethyl group acts as an electrophilic site in Suzuki-Miyaura couplings. Density functional theory (DFT) studies suggest:

  • Transition state : A Pd(0)-mediated oxidative addition forms a Pd–CH2_2Cl intermediate, with a calculated activation energy of ~25 kcal/mol .
  • Byproduct analysis : Competing elimination (to form CH2_2=CH-thiophene) occurs if base strength exceeds 2.5 pKa (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic conditions : The tert-butyl ester hydrolyzes rapidly (t1/2_{1/2} <1 hr in 1M HCl), while the chloromethyl group remains intact .
  • Basic conditions : NaOH (1M) cleaves both the ester (via saponification) and chloromethyl group (via SN2) .
  • Oxidative stability : Stable under O2_2 but degrades in H2_2O2_2/HOCl due to thiophene ring oxidation .

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